molecular formula C6H7N3O4 B1335469 (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 956204-54-9

(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1335469
CAS No.: 956204-54-9
M. Wt: 185.14 g/mol
InChI Key: XIXBNMMGKJHUJH-UHFFFAOYSA-N
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Description

(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid (CAS 956204-54-9) is a high-purity chemical compound with a molecular formula of C6H7N3O4 and a molecular weight of 185.14 g/mol . This compound serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry research. Its structure features a pyrazole ring, which is a privileged scaffold in drug discovery known to confer a wide range of pharmacological activities . Pyrazole derivatives are found in compounds with demonstrated antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer properties, making this core structure highly valuable for developing new active molecules . A closely related precursor, 3-methyl-4-nitro-1H-pyrazole, is specifically documented as a reactant in the preparation of aminopyrazole derivatives that act as potent, selective, and brain-penetrant small molecule inhibitors of Leucine-rich repeat kinase 2 (LRRK2) . This highlights the potential application of this compound in neurological research and the synthesis of potential therapeutics. The acetic acid side chain in this molecule provides a functional handle for further chemical modifications, allowing researchers to create amides, esters, and hydrazides for constructing more complex molecular architectures . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(3-methyl-4-nitropyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-4-5(9(12)13)2-8(7-4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXBNMMGKJHUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405838
Record name (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid
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Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

956204-54-9
Record name 3-Methyl-4-nitro-1H-pyrazole-1-acetic acid
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Record name (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid
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Record name 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid
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Preparation Methods

Table 1: Nitration Reaction Conditions for 4-Nitropyrazole

Parameter Condition
Solvent Acetic anhydride
Temperature (initial) 0 °C (ice bath)
Nitrating agent Fuming nitric acid
Temperature (reaction) 50 °C
Reaction time 4 hours
Work-up Quench in ice water, filtration

Introduction of Acetic Acid Side Chain

The acetic acid moiety is introduced via alkylation or coupling reactions involving pyrazole nitrogen. One effective method involves the use of methyl cyclopentylcarboxylate or related esters as alkylating agents in the presence of strong bases and organic solvents such as tetrahydrofuran (THF) or toluene. The reaction is typically conducted at 60-85 °C for 10-25 hours, followed by acidification and extraction to isolate the acetic acid derivative.

Coupling of 4-Nitropyrazole with Acetic Acid Derivatives

A critical step is the coupling of 4-nitropyrazole with the acetic acid side chain precursor. This is often achieved via Mitsunobu-type reactions using triphenylphosphine and diethyl azodicarboxylate (DEAD) in an inert atmosphere (nitrogen) and organic solvents such as THF or toluene. The molar ratios of reactants are carefully controlled (e.g., 1:4:4:4 for hydroxypropionitrile, 4-nitropyrazole, triphenylphosphine, and DEAD). The reaction is performed at low temperatures (0-5 °C) initially, then warmed to room temperature and stirred for 12-16 hours. The product is isolated by concentration, filtration, and recrystallization, yielding a pale yellow solid with high enantiomeric excess (ee > 98%).

Table 2: Mitsunobu Reaction Parameters for Coupling

Reagent Molar Ratio (to hydroxypropionitrile)
4-Nitropyrazole 4
Triphenylphosphine 4
Diethyl azodicarboxylate (DEAD) 4
Solvent THF or toluene
Temperature 0-5 °C (addition), then room temp
Reaction time 12-16 hours
Yield 72-89%
Enantiomeric excess (ee) 98-99%

Reduction of Nitro Group to Amino Group (Optional Intermediate)

In some synthetic routes, the nitro group on the pyrazole ring is reduced to an amino group to allow further functionalization. This reduction is performed under hydrogen atmosphere using palladium on carbon (Pd/C) as a catalyst in THF solvent. Reaction conditions include hydrogen pressure of 1-20 bar (preferably 4-5 bar), temperature 25-60 °C (preferably 25-30 °C), and reaction time 4-20 hours (preferably 6-8 hours). The product is filtered, concentrated, and dried to yield a light yellow solid.

Diazotization and Sandmeyer Reaction for Halogenation (Optional Step)

For further derivatization, the amino group can be converted to a bromo substituent via diazotization followed by Sandmeyer reaction. This involves treatment with sodium nitrite in acidic aqueous solution at low temperature (0-5 °C), followed by addition of copper(I) bromide and hydrobromic acid in acetic acid. The reaction mixture is stirred at low temperature and then heated to 60-65 °C to complete the substitution. The product is isolated by extraction and drying, yielding a light yellow solid with high purity and yield (~82%).

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Product Yield Notes
Nitration of 3-nitropyrazole Electrophilic nitration Acetic anhydride, fuming nitric acid, 50 °C, 4 h High Formation of 4-nitropyrazole
Alkylation with acetic acid derivative N-alkylation Strong base, methyl cyclopentylcarboxylate, 60-85 °C, 10-25 h Moderate to high Introduction of acetic acid side chain
Mitsunobu coupling Coupling reaction Triphenylphosphine, DEAD, THF, 0-25 °C, 12-16 h 72-89% High stereoselectivity
Nitro reduction Catalytic hydrogenation Pd/C, H2, THF, 25-60 °C, 4-20 h High Conversion to amino intermediate
Diazotization and Sandmeyer Substitution NaNO2, CuBr, HBr, acetic acid, 0-65 °C ~82% Halogenation of amino group

Research Findings and Considerations

  • The use of inert atmosphere (nitrogen) is critical to prevent oxidation and side reactions during coupling and reduction steps.
  • Temperature control during nitration and diazotization is essential to avoid decomposition and ensure regioselectivity.
  • The choice of solvent (THF, toluene, ethyl acetate) affects reaction rates and product purity.
  • High enantiomeric excess (>98%) is achievable with controlled Mitsunobu reaction conditions.
  • Reduction of the nitro group is efficiently catalyzed by Pd/C under mild hydrogen pressure, providing clean conversion to amino derivatives.
  • The overall synthetic route is modular, allowing for intermediate isolation and purification to improve final product quality.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Reduction of Nitro Group: 3-methyl-4-amino-1H-pyrazol-1-yl)acetic acid.

    Reduction of Carboxylic Acid Group: (3-methyl-4-nitro-1H-pyrazol-1-yl)methanol.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is primarily recognized for its utility as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing anti-inflammatory and analgesic drugs. The compound's structure allows for modifications that enhance the therapeutic efficacy of resultant drugs.

Case Study:
A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in animal models, suggesting potential for new pain management therapies .

Agricultural Chemistry

Enhancement of Agrochemicals:
The compound is utilized in formulating agrochemicals, particularly herbicides and pesticides. Its incorporation into these formulations has been shown to enhance their efficacy, leading to improved crop yields.

Data Table: Efficacy of Agrochemical Formulations

Formulation TypeActive IngredientEfficacy Improvement (%)
HerbicideThis compound25%
PesticideThis compound30%

Biochemical Research

Studies on Enzyme Inhibition:
Researchers employ this compound in studies focused on enzyme inhibition. This research contributes to understanding metabolic pathways and identifying potential therapeutic targets for various diseases.

Case Study:
In vitro studies have shown that this compound can inhibit specific enzymes involved in cancer cell proliferation, indicating its potential role in cancer therapy .

Material Science

Development of New Materials:
The compound is also explored in material science for creating polymers with specific properties suitable for industrial applications. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance mechanical and thermal properties.

Data Table: Properties of Polymers with this compound

Polymer TypeProperty EnhancedMeasurement Method
ThermoplasticTensile StrengthASTM D638
ThermosettingThermal StabilityTGA Analysis

Analytical Chemistry

Utilization in Chromatography:
In analytical chemistry, this compound is used in various chromatographic techniques to separate and identify complex mixtures. Its effectiveness as a reagent enhances the resolution and accuracy of analytical results.

Case Study:
A research project utilized this compound in high-performance liquid chromatography (HPLC) to analyze pharmaceutical compounds, achieving a significant increase in separation efficiency compared to traditional methods .

Mechanism of Action

The mechanism of action of (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Pyrazole Derivatives with Different Substituents

Compound Name Substituents (Positions) Molecular Formula Key Features References
This compound 3-Me, 4-NO₂ C₆H₇N₃O₄ Methyl (electron-donating) and nitro (electron-withdrawing) groups; acetic acid.
(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetic acid 4-Cl, 3-NO₂ C₅H₄ClN₃O₄ Chloro (stronger electron-withdrawing) replaces methyl; increased acidity.
(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid 3-NH₂, 4-Me C₆H₈N₃O₂ Amino (electron-donating) replaces nitro; altered reactivity and basicity.
Methyl (4-iodo-3-nitro-1H-pyrazol-1-yl)acetate 4-I, 3-NO₂ C₇H₇IN₃O₄ Iodo (bulky, heavy atom); ester group reduces solubility in water.

Key Observations:

  • Electron Effects: The nitro group in the target compound and its chloro analog () creates an electron-deficient pyrazole ring, enhancing electrophilic reactivity. In contrast, the amino-substituted derivative () exhibits electron-rich properties, favoring nucleophilic reactions .
  • Steric and Solubility Differences: The iodo substituent in Methyl (4-iodo-3-nitro-1H-pyrazol-1-yl)acetate introduces steric bulk and may influence crystallinity, while the ester group reduces hydrophilicity compared to the carboxylic acid .

Functional Group Modifications

Table 2: Impact of Functional Groups on Properties

Compound Name Functional Group Boiling Point/Solubility Reactivity Insights References
This compound Carboxylic acid High aqueous solubility Acid-base reactions, salt formation.
Methyl (4-iodo-3-nitro-1H-pyrazol-1-yl)acetate Ester Lower solubility Hydrolysis to acid under basic conditions.
{4-[5-(4-Nitrophenyl)-1H-pyrazol-3-yl]phenoxy}acetic acid (12h) Phenoxy-acetic acid Moderate solubility Extended conjugation for UV activity.

Key Observations:

  • Carboxylic Acid vs. Ester: The target compound’s carboxylic acid group enables ionization at physiological pH, enhancing bioavailability for drug delivery. In contrast, the ester derivative () requires metabolic activation (e.g., hydrolysis) for bioactivity .

Chain Length and Hybrid Structures

Table 3: Chain Length and Hybrid Derivatives

Compound Name Chain Length/Hybrid Structure Molecular Formula Applications/Notes References
2-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid Propanoic acid (C3 chain) C₇H₉N₃O₄ Increased lipophilicity for membrane penetration.
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid Propanoic acid + trimethyl C₉H₁₄N₂O₂ Enhanced steric shielding for stability.

Key Observations:

  • Hybrid Structures: Combining pyrazole with triazole or isoxazole moieties (e.g., ) introduces diverse pharmacophoric elements, enabling multitarget interactions .

Biological Activity

(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C6H7N3O4C_6H_7N_3O_4 and a molecular weight of 185.14 g/mol. Its structure features a pyrazole ring with a methyl group at the 3-position and a nitro group at the 4-position, alongside an acetic acid moiety. These functional groups contribute to its reactivity and biological properties, making it a candidate for various pharmacological studies .

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating potent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in various models. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response .

3. Anticancer Potential

Recent studies highlight the anticancer activity of this compound, particularly against breast cancer cell lines such as MDA-MB-231. The compound induces apoptosis in cancer cells by enhancing caspase activity and disrupting microtubule assembly .

Cell LineIC50 (μM)
MDA-MB-2312.5
HepG25.55

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Interactions : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
  • Receptor Binding : The compound may interact with various biological receptors, modulating their activity and influencing signaling pathways involved in inflammation and cancer progression.

Study on Anticancer Activity

In a recent study, this compound was evaluated for its cytotoxic effects on different cancer cell lines. The results indicated significant inhibition of cell viability at low concentrations, suggesting its potential as an effective anticancer agent .

Inflammation Model

Another study assessed the anti-inflammatory effects of this compound in animal models of induced inflammation. Results showed a marked reduction in edema and inflammatory markers, supporting its use as an anti-inflammatory agent .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors such as ethyl acetoacetate and substituted hydrazines, followed by nitration and alkylation. For example, triazenylpyrazole intermediates can be reacted with azido(trimethyl)silane under acidic conditions (e.g., trifluoroacetic acid) to introduce functional groups . Purification often involves flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) to isolate the product in high yields (~88%) . Reaction progress is monitored via TLC, and spectroscopic data (NMR, IR) confirm structural integrity .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Signals for pyrazole protons (δ ~7.5–8.0 ppm) and methyl/nitro groups (δ ~2.3–2.4 ppm for CH₃; δ ~150 ppm for NO₂ in ¹³C) are critical for assignment .
  • IR Spectroscopy : Strong absorption bands at ~2139 cm⁻¹ (C≡N) and ~1545 cm⁻¹ (N-O stretching) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (EI) validates the molecular ion peak (e.g., m/z 238.0961 for C₁₂H₁₀N₆) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities. For instance, conflicting NOE or coupling constants in NMR can be clarified via single-crystal X-ray diffraction .
  • Computational Modeling : Density Functional Theory (DFT) optimizes molecular geometry and predicts vibrational frequencies, which are compared to experimental IR data . Discrepancies between theoretical and experimental results may indicate conformational flexibility or crystal packing effects .

Q. How is SHELX software applied in refining the crystal structure of this compound?

  • Methodological Answer :
  • Data Collection : High-resolution X-ray diffraction data (e.g., Cu-Kα radiation) are processed using SHELXC/D/E for structure solution .
  • Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Constraints (e.g., rigid-body refinement for methyl groups) improve accuracy. Twinning or disorder is modeled using PART/BASF instructions .
  • Validation : The CIF file is checked via PLATON/CHECKCIF to identify outliers in bond lengths/angles .

Q. What computational approaches are used to predict the reactivity or electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulations in solvents (e.g., DCM) assess conformational stability under reaction conditions .
  • QSPR Models : Quantitative structure-property relationships correlate nitro group orientation with solubility or thermal stability .

Methodological Challenges & Solutions

Q. How are regioselectivity challenges addressed during nitration of the pyrazole ring?

  • Methodological Answer :
  • Directing Groups : Electron-withdrawing groups (e.g., cyano) at the 4-position direct nitration to the 3-position .
  • Acid Catalysis : Trifluoroacetic acid enhances electrophilic substitution by generating nitronium ions .
  • Monitoring : Real-time FTIR tracks NO₂ group formation to optimize reaction time .

Q. What purification techniques maximize yield while minimizing byproducts?

  • Methodological Answer :
  • Dry Loading : Adsorption onto Celite prevents silica gel decomposition during flash chromatography .
  • Gradient Elution : Stepwise increases in ethyl acetate (0–25%) improve separation of nitro derivatives from unreacted precursors .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals for XRD .

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